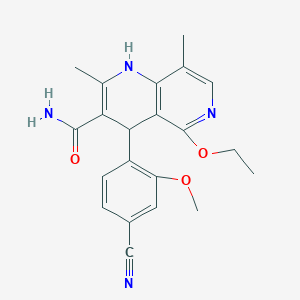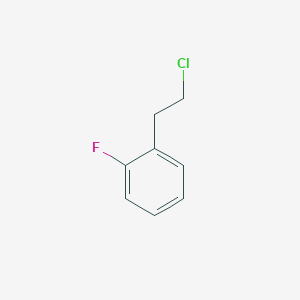
1-(2-Chloroethyl)-2-fluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloroethyl)-2-fluorobenzene involves multi-step chemical processes. For example, the synthesis of fluorinated trithioether compounds with fluorinated phenyl moieties demonstrates complex synthetic pathways involving reactions like treatment with lead or sodium derivatives to introduce fluorine atoms into the benzene ring (Arroyo et al., 2006). Another example is the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine, showcasing methods of bromination and diazotization to introduce bromine and fluorine into the aromatic compound (Guo Zhi-an, 2009).
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives is often elucidated through techniques such as X-ray crystallography. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was analyzed using IR, 1H NMR, and EI mass spectral analysis, with its structure confirmed by X-ray studies, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Özbey et al., 2004).
Chemical Reactions and Properties
1-(2-Chloroethyl)-2-fluorobenzene and similar compounds participate in various chemical reactions due to their active halogen groups. The study of N-Halogeno compounds, for example, highlights the reactivity of fluorinated compounds in electrophilic substitution reactions, which is fundamental to understanding their chemical behavior (Banks et al., 1999).
Physical Properties Analysis
The physical properties of halogenated benzenes are influenced by their molecular structure. For instance, the IR and Raman spectra of 1-(chloromethyl)-4-fluorobenzene provide insights into its symmetry and molecular vibrations, which are crucial for understanding the compound's physical characteristics (Seth-Paul & Shino, 1975).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 1-(2-Chloroethyl)-2-fluorobenzene, are derived from its functional groups and molecular structure. Studies like the reduction of 1-(2-Chloroethyl)-2-nitrobenzene at carbon cathodes reveal complex reaction pathways and product formation, shedding light on the electrochemical properties and potential synthetic applications of these compounds (Du & Peters, 2010).
Applications De Recherche Scientifique
Fluorobenzenes like 2-chloro-1,3-dibromo-5-fluorobenzene are valuable in molecular modeling and synthesis due to their well-defined potential energy constants (Ilango et al., 2008).
They serve as versatile solvents in organometallic chemistry and transition-metal-based catalysis, presenting opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).
The synthesis of poly alkylenearyls through polycondensation of dichloroethane with fluorobenzene in the presence of aluminum chloride has been demonstrated, leading to the preparation of compounds like 4-fluoro-m-xylene (Korshak et al., 1958).
Infrared (IR) and Raman spectroscopy of compounds like 1-(chloromethyl)-4-fluorobenzene provides insights into their molecular symmetry and structure (Seth-Paul & Shino, 1975).
Photoreactions of compounds like trans 1,2-Dichloroethylene with fluorobenzene can lead to interesting cyclized products (Drew et al., 1985).
Studies on the rotational spectrum and dipole moments of various fluorobenzenes contribute to a better understanding of their molecular properties (Peebles & Peebles, 2002; Onda et al., 1994).
The reactivity of fluorobenzenes in reactions like the synthesis of RP(5)Cl-cages illustrates their utility in complex chemical syntheses (Holthausen et al., 2012).
Electrochemical fluorination of aromatic compounds like chlorobenzene can produce various fluorinated derivatives, which are important in different chemical processes (Momota et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRUIIRRJELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626629 | |
| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-2-fluorobenzene | |
CAS RN |
119779-12-3 | |
| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




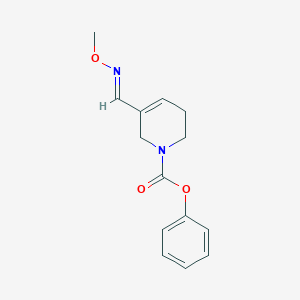
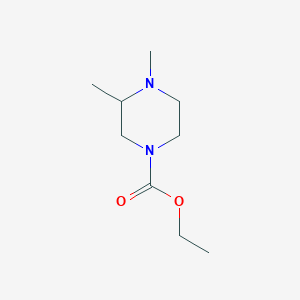

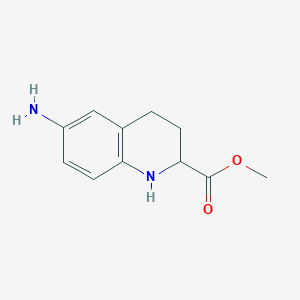
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
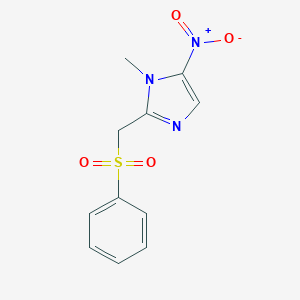
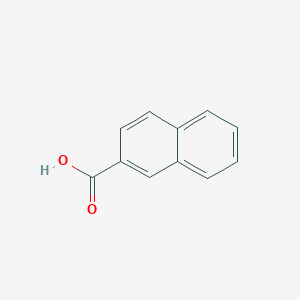


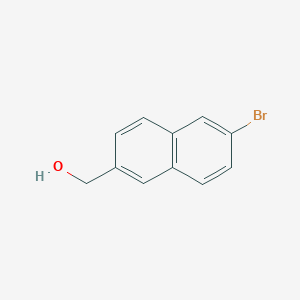
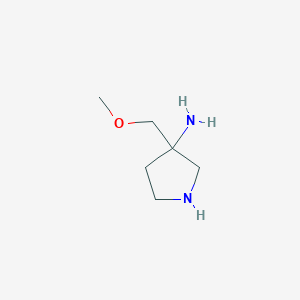
![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)
